Product packaging for 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid(Cat. No.:CAS No. 1784260-94-1)

2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid

Cat. No.: B2578594
CAS No.: 1784260-94-1
M. Wt: 154.169
InChI Key: AUHGMCSAXMPNDJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid (CAS 1784260-94-1) is a high-purity solid compound with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . This chemical features a pyrazole heterocycle linked to a carboxylic acid group via a quaternary carbon center. While direct biological data for this specific molecule is limited, its structure provides valuable insights for research. The compound is a pyrazole derivative, a class known for its significant prevalence in bioactive molecules and pharmaceuticals . The scaffold is of considerable interest in anti-inflammatory drug development, with some pyrazolone derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes . The essential carboxylic acid (-COOH) group is a key pharmacophore, as it can form critical ionic bonds and hydrogen bonds with enzyme active sites . In related compounds, this functional group is crucial for biological activity, such as in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac . Furthermore, the carboxylic acid group can act as an effective ligand for zinc ions, suggesting potential research applications for this compound as a starting point in developing inhibitors for zinc-dependent enzymes, such as Matrix Metalloproteinases (MMPs) . Researchers can leverage this building block in medicinal chemistry, particularly in designing and synthesizing novel anti-inflammatory and anticancer agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B2578594 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid CAS No. 1784260-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(1H-pyrazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(2,6(10)11)5-3-4-8-9-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHGMCSAXMPNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 1h Pyrazol 3 Yl Propanoic Acid

Established Synthetic Routes for 2-Methyl-2-(1H-pyrazol-3-yl)propanoic Acid and Related Analogues

The synthesis of the target compound can be approached through several strategic pathways, primarily focusing on the sequential or convergent assembly of its core components: the 1H-pyrazole ring and the 2-methylpropanoic acid moiety.

Strategies for the Construction of the 1H-Pyrazole Ring System

The formation of the 1H-pyrazole ring is a cornerstone of the synthesis of this compound. Several classical and modern methods are applicable.

The Knorr pyrazole (B372694) synthesis is a widely utilized and robust method for constructing the pyrazole ring. rsc.orgprepchem.comnih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions. rsc.orgprepchem.comnih.gov For the synthesis of the target molecule, a key precursor would be a β-ketoester containing the requisite gem-dimethyl group, such as ethyl 3,3-dimethyl-4-oxopentanoate. The reaction of this β-ketoester with hydrazine hydrate would proceed via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the Knorr synthesis is a critical consideration, as the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomers. rsc.org However, with unsubstituted hydrazine, the initial condensation is generally favored at the more sterically accessible or electronically deficient carbonyl group.

Another powerful strategy for pyrazole synthesis is through 1,3-dipolar cycloaddition reactions . This approach typically involves the reaction of a diazo compound with an alkyne. While versatile, this method may be less direct for the specific substitution pattern of the target molecule unless a suitably functionalized alkyne precursor is readily available.

Reactions of α,β-unsaturated carbonyl compounds with hydrazines also provide a viable route to pyrazoles, usually proceeding through a pyrazoline intermediate that is subsequently oxidized.

Methodologies for the Introduction and Derivatization of the Propanoic Acid Moiety

The introduction of the 2-methyl-2-propanoic acid side chain can be achieved either by incorporating it into one of the starting materials for the pyrazole synthesis or by functionalizing a pre-formed pyrazole ring.

One convergent approach involves the use of a precursor that already contains the gem-dimethylpropanoic acid or ester moiety. For instance, the synthesis of a β-ketoester like ethyl 3,3-dimethyl-4-oxopentanoate can be accomplished through a Claisen condensation of ethyl isobutyrate with ethyl acetate, followed by further synthetic manipulations. This precursor can then be used in a Knorr synthesis as described above.

Alternatively, a more stepwise approach involves the alkylation of a pre-existing pyrazole-3-acetic acid ester. This would entail the synthesis of a compound such as ethyl 2-(1H-pyrazol-3-yl)acetate, which can be prepared through various methods, including the reaction of a corresponding pyrazole precursor with a suitable C2-building block. The α-carbon of this ester can then be subjected to double methylation. This is typically achieved by treating the ester with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate the enolate, which is then reacted with an excess of a methylating agent like methyl iodide. Performing this reaction sequentially allows for the introduction of the two methyl groups at the α-position. Subsequent hydrolysis of the resulting ester furnishes the desired this compound.

Intermolecular Coupling Reactions and Functional Group Interconversions

Functional group interconversions offer flexibility in the synthesis of this compound and its derivatives. For instance, a pyrazole with a suitable precursor functional group at the 3-position, such as a methyl ketone or an acetylenic group, can be transformed into the desired propanoic acid side chain.

Oxidation of a longer alkyl side chain at the 3-position of the pyrazole ring can also yield the carboxylic acid, although controlling the exact chain length and oxidation site can be challenging. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce a vinyl or allyl group at the 3-position of a halogenated pyrazole precursor. Subsequent oxidation of this unsaturated side chain could then provide the propanoic acid moiety.

Optimization of Reaction Conditions and Selectivity in the Synthesis of this compound

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Careful optimization of catalysts, solvents, and temperature is crucial for maximizing product yield and minimizing side reactions.

Catalytic Systems and Their Influence on Reaction Efficiency and Product Yield

In the context of the Knorr pyrazole synthesis, the reaction is often catalyzed by a Brønsted or Lewis acid. nih.gov The choice of acid can significantly impact the reaction rate and yield.

CatalystRole in ReactionEffect on Yield
Acetic AcidBrønsted acid catalystPromotes imine formation and cyclization, often leading to good yields.
Sulfuric AcidStrong Brønsted acidCan accelerate the reaction but may also lead to side reactions and decomposition, requiring careful control of conditions.
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃)Activation of carbonyl groupsCan enhance reactivity, particularly with less reactive dicarbonyl compounds, potentially improving yields.

For the α,α-dimethylation of a pyrazole-3-acetic acid ester, the choice of base is critical. Strong, non-nucleophilic bases like LDA are often preferred to ensure complete enolate formation and minimize side reactions such as ester hydrolysis.

Solvent Effects on Reaction Pathways and Stereochemical Outcomes

The solvent plays a multifaceted role in the synthesis of pyrazoles, influencing reactant solubility, reaction rates, and in some cases, regioselectivity. In the Knorr synthesis, polar protic solvents like ethanol are commonly used and can facilitate proton transfer steps. However, aprotic polar solvents such as DMF or DMSO can also be effective and may influence the regiochemical outcome when substituted hydrazines are used. The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some pyrazole formations.

SolventEffect on Knorr Pyrazole Synthesis
EthanolA common protic solvent that facilitates the reaction and product precipitation.
Acetic AcidCan serve as both a solvent and a catalyst, promoting the reaction.
DMF/DMSOAprotic polar solvents that can enhance solubility and reaction rates.
Fluorinated Alcohols (e.g., TFE, HFIP)Can significantly improve the regioselectivity of the cyclocondensation.

Solvent-free conditions, often coupled with microwave irradiation, have also been explored for pyrazole synthesis, offering potential benefits in terms of reduced reaction times and environmental impact.

Temperature, Pressure, and Stoichiometric Considerations for Reaction Control

The precise control of reaction parameters such as temperature, pressure, and stoichiometry is paramount in directing the synthesis of this compound and minimizing the formation of byproducts. While a definitive, publicly available, step-by-step synthesis protocol for this specific molecule is not extensively documented, the synthesis can be extrapolated from established methods for analogous pyrazole-containing carboxylic acids.

A plausible synthetic route commences with the Claisen condensation of a suitable ketone with a dialkyl oxalate to form a 1,3-dicarbonyl intermediate. This intermediate can then undergo cyclization with hydrazine to form the pyrazole ring, yielding a pyrazole-3-carboxylate ester. The subsequent crucial step involves the introduction of the gem-dimethyl group at the alpha-position to the ester. This can be achieved through exhaustive methylation of the corresponding pyrazol-3-ylacetic acid ester.

For the initial condensation and cyclization reactions, temperature control is critical. Condensation reactions are typically performed at low temperatures, often ranging from 0 °C to room temperature, to control the rate of reaction and prevent side reactions. The subsequent cyclization with hydrazine is often carried out at elevated temperatures, which can range from room temperature to the reflux temperature of the solvent, to ensure complete reaction.

The stoichiometry of the reactants is another vital factor. In the formation of the pyrazole ring, a slight excess of hydrazine is sometimes employed to ensure the complete conversion of the 1,3-dicarbonyl intermediate. In the subsequent α,α-dimethylation step, the stoichiometry of the methylating agent (e.g., methyl iodide) and the base (e.g., sodium hydride or lithium diisopropylamide) must be carefully controlled. A significant excess of both is required to drive the reaction to completion and achieve the desired gem-dimethyl substitution.

Pressure is generally not a critical parameter in these types of reactions and they are typically carried out at atmospheric pressure.

Table 1: Illustrative Reaction Parameters for Key Synthetic Steps

StepReactantsSolventTemperaturePressureStoichiometry
Cyclization 1,3-Dicarbonyl Intermediate, HydrazineEthanol, Acetic AcidRefluxAtmospheric1 : 1.1
α,α-Dimethylation Pyrazol-3-ylacetic acid ester, Methyl Iodide, Strong BaseTHF, DMF-78 °C to RTAtmospheric1 : >2 : >2
Hydrolysis Dimethylated Ester, Base (e.g., NaOH)Water/MethanolRefluxAtmospheric1 : Excess

This table presents generalized conditions and should be optimized for specific substrates and scales.

Advanced Synthetic Strategies for the Elaboration of this compound Derivatives

Building upon the core structure of this compound, advanced synthetic strategies can be employed to create a diverse range of derivatives, including those with specific stereochemistry and those synthesized through more efficient and environmentally friendly methods.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where one of the methyl groups at the α-position is replaced by another substituent, can be achieved through stereoselective methods. One common approach involves the use of chiral auxiliaries. For instance, the pyrazol-3-ylacetic acid can be coupled to a chiral auxiliary, such as a derivative of (S)-4-benzyl-2-oxazolidinone. The resulting chiral amide can then be subjected to diastereoselective alkylation. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched α-substituted propanoic acid. The choice of base, solvent, and reaction temperature is crucial in maximizing the diastereoselectivity of the alkylation step.

Exploration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of pyrazole derivatives is an area where these principles can be effectively applied. The use of greener solvents, such as water or ethanol, in place of hazardous organic solvents is a key consideration. For instance, the synthesis of pyrazoles can often be carried out in aqueous media.

Furthermore, the use of catalysts in place of stoichiometric reagents can significantly reduce waste. For example, solid acid catalysts can be employed for cyclization reactions and can be easily recovered and reused. Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. The development of synthetic routes that are more atom-economical, meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product, is a central goal of green chemistry. Multi-component reactions are inherently more atom-economical than traditional multi-step syntheses.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazole Synthesis

FeatureTraditional ApproachGreen Approach
Solvent Often chlorinated or aprotic polar solvents (e.g., DMF, Dichloromethane)Water, Ethanol, or solvent-free conditions
Catalyst Stoichiometric amounts of acids or basesCatalytic amounts of recyclable solid acids or bases
Energy Conventional heating (oil bath, heating mantle)Microwave irradiation, Ultrasound
Efficiency Often multi-step with intermediate purificationsOne-pot, multi-component reactions
Waste Higher generation of solvent and reagent wasteReduced waste generation

Spectroscopic and Structural Characterization Techniques in 2 Methyl 2 1h Pyrazol 3 Yl Propanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton NMR (¹H NMR) Analysis of Pyrazole (B372694) and Propanoic Acid Protons

A ¹H NMR spectrum of 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid would be expected to show distinct signals corresponding to the protons on the pyrazole ring and the propanoic acid moiety. The chemical shifts, integration values, and splitting patterns of these signals would provide critical information for structural confirmation. For instance, the protons on the pyrazole ring would likely appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants revealing their positions relative to the nitrogen atoms and the propanoic acid substituent. The protons of the methyl and carboxylic acid groups would also exhibit characteristic signals.

Carbon-13 NMR (¹³C NMR) for the Determination of Carbon Skeleton and Functionality

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of the carbon atoms in the pyrazole ring, the quaternary carbon, the methyl groups, and the carboxylic acid group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques would be essential. Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are crucial for differentiating between isomers.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Substructure Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a spectrum of smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its substructures and confirm the connectivity of the pyrazole ring to the propanoic acid group.

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its carboxylic acid moiety, pyrazole ring, and alkyl groups.

The most distinguishable feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band due to the O-H stretching vibration of the hydroxyl group. This broadening is a result of extensive intermolecular hydrogen bonding between carboxylic acid molecules, which often form dimeric structures. docbrown.info This band typically appears in the region of 3300 to 2500 cm⁻¹. docbrown.infodocbrown.info

Another key indicator is the sharp and strong absorption from the carbonyl (C=O) group's stretching vibration, which is characteristic of carboxylic acids and typically observed between 1725 and 1700 cm⁻¹. docbrown.info The pyrazole ring contributes its own set of characteristic vibrations, including N-H stretching and C=N stretching. Furthermore, the C-H stretching vibrations of the methyl groups are expected in the 2975 to 2845 cm⁻¹ range. docbrown.info

The following table summarizes the expected key IR absorption bands for this compound based on the characteristic frequencies of its constituent functional groups.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Expected Intensity
Carboxylic Acid (O-H)Stretching3300 - 2500Strong, Very Broad
Alkyl (C-H)Stretching2975 - 2845Medium to Strong
Carboxylic Acid (C=O)Stretching1725 - 1700Strong, Sharp
Pyrazole Ring (C=N)Stretching~1600 - 1690Medium
Pyrazole Ring (N-H)Stretching~3100 - 3500Medium, Broad

X-ray Crystallography for Unambiguous Solid-State Structure Determination

Analysis of Molecular Conformation and Torsion Angles

X-ray crystallography allows for the precise measurement of torsion angles (dihedral angles), which define the conformation of the molecule by describing the rotational orientation around its chemical bonds. cambridge.org For this compound, the key conformational features would be the relative orientations of the pyrazole ring and the carboxylic acid group with respect to the central quaternary carbon. The analysis of torsion angles, such as those around the C-C bond connecting the pyrazole ring to the propanoic acid backbone, would establish the molecule's preferred shape in the solid state. cambridge.orgconsensus.app

Characterization of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is dictated by a network of intermolecular interactions. X-ray crystallography is unparalleled in its ability to map these interactions precisely. spast.org

A primary and highly predictable interaction is the formation of a hydrogen-bonded cyclic dimer between the carboxylic acid groups of two adjacent molecules. mdpi.com This common supramolecular motif, known as an R22(8) ring, involves two strong O-H···O hydrogen bonds and significantly influences crystal packing. cambridge.orgmdpi.com

In addition to the carboxylic acid dimer, the pyrazole ring offers further hydrogen bonding capabilities. The ring's N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as an acceptor. spast.org This allows for the formation of extended hydrogen-bonded chains or sheets, potentially involving N-H···O or N-H···N interactions, which link the carboxylic acid dimers into a larger three-dimensional architecture. cambridge.orgresearchgate.net The interplay of these strong hydrogen bonds results in a highly ordered and stable crystal lattice. mdpi.com

Regioisomeric and Stereoisomeric Differentiation

In the synthesis of substituted pyrazoles, there is often a possibility of forming different regioisomers, where substituents are attached at different positions on the pyrazole ring (e.g., 3-substituted vs. 4- or 5-substituted). nih.gov X-ray crystallography provides an unambiguous method to distinguish between these isomers by determining the exact atomic connectivity, thus confirming that the propanoic acid group is indeed attached at the C3 position of the pyrazole ring. researchgate.net

Regarding stereoisomerism, the this compound molecule is achiral. The central carbon atom (C2 of the propanoic acid moiety) is bonded to four groups: a carboxylic acid group, a pyrazole ring, and two methyl groups. Since two of the substituents on this carbon are identical (the methyl groups), it is not a stereocenter, and the molecule does not have enantiomers. If the molecule were chiral, X-ray crystallography of a single crystal from a resolved sample could be used to determine its absolute configuration.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 2 1h Pyrazol 3 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and various reactivity descriptors.

Density Functional Theory (DFT) is a robust and widely used quantum chemical method for investigating molecular systems. srce.hrnih.gov For 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform geometry optimization. researchgate.net This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. nih.govmdpi.com The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. These foundational calculations are a prerequisite for more advanced computational analyses, including vibrational frequency calculations and molecular orbital analysis. jcsp.org.pk

Table 1: Predicted Geometrical Parameters for this compound from DFT Optimization Note: These are representative values based on typical DFT calculations for similar structures.

ParameterAtoms InvolvedPredicted Value
Bond LengthN1-N2 (pyrazole ring)~1.34 Å
Bond LengthC=O (carboxyl group)~1.21 Å
Bond LengthO-H (carboxyl group)~0.97 Å
Bond AngleC-C-O (carboxyl group)~124°
Dihedral AngleC(pyrazole)-C(acid)-C(methyl)-C(methyl)Variable

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. sciencegate.app A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack, guiding the prediction of its reaction mechanisms.

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are hypothetical and for illustrative purposes.

ParameterAbbreviationTypical Energy (eV)Implication for Reactivity
Highest Occupied Molecular Orbital EnergyEHOMO-5.5 to -6.5Indicates electron-donating capability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -2.0Indicates electron-accepting capability.
HOMO-LUMO Energy GapΔE~4.0 to 5.0Reflects chemical stability and reactivity.

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across a molecule. wolfram.comproteopedia.org This map is plotted on the molecule's electron density surface, with colors indicating different electrostatic potential values. Typically, red signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent neutral or intermediate potential.

For this compound, an EPS map would likely show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors. A positive potential (blue) would be expected around the acidic proton of the carboxyl group and the N-H proton of the pyrazole (B372694) ring, identifying them as potential hydrogen bond donors. wuxiapptec.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govdntb.gov.ua MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities.

For a molecule with rotatable bonds like this compound, MD simulations can reveal its conformational landscape in different environments, such as in a vacuum or in a solvent like water. These simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, including solvent molecules and biological receptors. The stability of specific conformations and the energy barriers for transitioning between them can be analyzed from the simulation trajectories. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other macromolecule. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of potential drugs.

Through molecular docking studies, this compound can be virtually screened against the binding sites of various protein targets. mdpi.com The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's active site and uses a scoring function to rank them. nih.gov This process helps to identify the most plausible binding mode.

The results can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this particular compound, the pyrazole ring's nitrogen atoms and the carboxylic acid group are expected to be key pharmacophoric features, likely forming critical hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov These theoretical predictions provide a structural basis for understanding the molecule's biological activity and for designing more potent analogs.

Table 3: Potential Intermolecular Interactions in a Ligand-Receptor Complex

Functional Group of LigandType of InteractionPotential Interacting Partner (Receptor Amino Acid)
Carboxylic Acid (-COOH)Hydrogen Bond (Donor/Acceptor)Arginine, Lysine, Histidine, Serine
Pyrazole Ring (N-H)Hydrogen Bond (Donor)Aspartate, Glutamate, Carbonyl backbone
Pyrazole Ring (N)Hydrogen Bond (Acceptor)Serine, Threonine, Tyrosine
Methyl Groups (-CH3)Hydrophobic InteractionLeucine, Isoleucine, Valine, Phenylalanine

Prediction of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic contacts)

The intermolecular interactions of this compound are crucial for understanding its behavior in various chemical and biological systems. Computational methods are instrumental in predicting these interactions. The molecule possesses distinct features that dictate its interaction profile: a carboxylic acid group, a pyrazole ring, and methyl groups.

Hydrogen Bonding: The primary sites for hydrogen bonding are the carboxylic acid group and the pyrazole ring.

Carboxylic Acid: The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows for the formation of strong, dimeric structures, a common motif in carboxylic acids.

Pyrazole Ring: The pyrazole ring contains two nitrogen atoms. The NH group is a hydrogen bond donor, and the lone pair on the sp2-hybridized nitrogen atom makes it a hydrogen bond acceptor.

Molecular dynamics simulations and quantum mechanics calculations would be employed to predict the geometry and strength of these hydrogen bonds. These studies can reveal the formation of stable intermolecular complexes and extended networks in the solid state or in solution.

Hydrophobic Contacts: The two methyl groups attached to the propanoic acid backbone and the carbon backbone of the pyrazole ring contribute to the molecule's hydrophobic character. In aqueous environments, these nonpolar regions are likely to engage in hydrophobic interactions, clustering together to minimize contact with water molecules. These interactions are weaker than hydrogen bonds but play a significant role in molecular recognition and self-assembly processes. Computational techniques such as molecular docking and dynamics simulations can map out these potential hydrophobic contact surfaces.

A summary of the potential intermolecular interactions is presented in the table below.

Functional GroupPotential Interaction TypeRole
Carboxylic Acid (-COOH)Hydrogen BondingDonor (O-H), Acceptor (C=O)
Pyrazole Ring (NH group)Hydrogen BondingDonor
Pyrazole Ring (N atom)Hydrogen BondingAcceptor
Methyl Groups (-CH3)Hydrophobic ContactsNonpolar Interaction
Propanoic Acid Backbonevan der Waals ForcesGeneral Intermolecular Force

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

QSPR modeling is a computational approach used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. This allows for the prediction of properties for new or untested compounds.

Derivation and Utilization of Topological Descriptors and Physicochemical Parameters

To build a QSPR model for this compound and related compounds, a set of numerical descriptors that quantify different aspects of the molecular structure is required. These descriptors are calculated from the 2D or 3D representation of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. Examples include:

Wiener Index (W): Relates to the sum of distances between all pairs of atoms.

Molecular Connectivity Indices (χ): Describe the degree of branching in the molecule.

Kier & Hall Shape Indices (κ): Quantify different aspects of molecular shape.

Physicochemical Parameters: These descriptors represent inherent physical and chemical properties of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties.

These descriptors, once calculated for a series of related pyrazole derivatives, would be used to build a predictive model.

Descriptor TypeExample DescriptorInformation Encoded
TopologicalWiener IndexMolecular size and branching
TopologicalConnectivity IndicesDegree of branching and complexity
PhysicochemicalLogPLipophilicity and solubility characteristics
PhysicochemicalMolar RefractivityMolecular volume and polarizability
PhysicochemicalTPSAPolarity and potential for hydrogen bonding

Development of Predictive Models for Chemical Properties and Reaction Outcomes

Once the descriptors are calculated for a dataset of compounds, statistical methods are used to develop a predictive QSPR model. This typically involves:

Dataset Selection: A diverse set of molecules with known experimental data for a specific property (e.g., solubility, melting point, reaction rate) is compiled.

Descriptor Calculation: A wide range of descriptors is calculated for each molecule in the dataset.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Neural Networks) are used to find the best correlation between the descriptors and the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For this compound, such models could predict various chemical properties, including but not limited to, aqueous solubility, boiling point, and chromatographic retention times. Furthermore, QSPR models could be developed to predict the outcomes of specific chemical reactions, such as reaction yields or the rate constants, by correlating molecular descriptors with the observed experimental results. The development and validation of such models are essential for accelerating chemical research and development by reducing the need for extensive experimental work.

Structure Property Relationship Spr and Structural Modifications of 2 Methyl 2 1h Pyrazol 3 Yl Propanoic Acid Scaffolds

Systematic Substituent Effects on the Pyrazole (B372694) Ring of 2-Methyl-2-(1H-pyrazol-3-yl)propanoic Acid Analogues

Substituents on the pyrazole ring can profoundly alter the physicochemical properties of the entire molecule. These changes are primarily governed by the electronic and steric nature of the added functional groups, as well as their specific location on the heterocyclic ring.

Electronic and Steric Influences of Substituents on Chemical Properties

The chemical properties of the pyrazole ring are modulated by the interplay of electronic and steric effects of its substituents. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the ring, which in turn influences the acidity of the N-H proton, the basicity of the pyridine-like nitrogen, and the ring's susceptibility to chemical reactions. nih.govacs.org

Electronic Effects: The introduction of substituents can significantly influence the electronic environment of the pyrazole core. Electron-donating groups, such as alkyl or methoxy groups, increase the electron density of the ring. This enhanced electron density can increase the basicity of the pyrazole ring and augment the reactivity of the annular nitrogen. nih.govnih.gov Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the ring's electron density, which can increase the acidity of the N-H proton. nih.gov Studies on substituted pyrazoles have shown that EDGs tend to favor the stability of tautomers where the substituent is at the C3-position, while EWGs can favor the C5-tautomer. nih.gov This balance is critical as it dictates the preferred shape and hydrogen bonding pattern of the molecule.

Steric Effects: The size and shape of substituents introduce steric hindrance, which can impact how the molecule interacts with its environment and biological targets. acs.org Bulky groups can restrict bond rotation, influence the planarity of the molecule, and dictate the preferred conformation. researchgate.net For instance, large substituents adjacent to the propanoic acid linkage could sterically shield the carboxylic acid, affecting its ability to form hydrogen bonds or ionic interactions. In synthetic procedures, steric factors often play a crucial role in determining the regioselectivity of reactions, where bulkier groups can direct incoming reagents to less hindered positions. nih.gov

Substituent TypeExamplePrimary Electronic EffectExpected Impact on Pyrazole RingSteric Influence
Electron-Donating (Alkyl) -CH₃, -C₂H₅Inductive (+I)Increases electron density, enhances basicity. nih.govSmall to Moderate
Electron-Donating (Alkoxy) -OCH₃Mesomeric (+M)Strongly increases electron density. nih.govModerate
Electron-Withdrawing (Halogen) -Cl, -FInductive (-I) > Mesomeric (+M)Decreases electron density, increases N-H acidity.Small
Electron-Withdrawing (Nitro) -NO₂Inductive (-I), Mesomeric (-M)Strongly decreases electron density. nih.govModerate
Electron-Withdrawing (Carbonyl) -COOHInductive (-I), Mesomeric (-M)Decreases electron density, favors C5-tautomer. nih.govModerate to Large

Positional Isomerism and Its Impact on Molecular Recognition Properties

Positional isomerism, which refers to the different possible locations of substituents on the pyrazole ring or the point of attachment of the side chain, is a critical determinant of a molecule's three-dimensional structure and its ability to engage in molecular recognition. The pyrazole ring in the parent scaffold is attached at the C3 position, but isomers where the propanoic acid moiety is linked at the C4, C5, or N1 positions would exhibit distinctly different properties.

The specific placement of functional groups dictates the geometry and orientation of hydrogen bond donors and acceptors, which is fundamental for precise interaction with biological targets like enzymes or receptors. nih.gov For example, an N-H group at position 1 and a pyridine-like nitrogen at position 2 create a specific vector for hydrogen bonding. Moving the propanoic acid side chain to the C4 position would place the carboxylic acid at a different angle and distance relative to these N-H and N atoms, completely altering its potential binding mode.

Research on related heterocyclic scaffolds has demonstrated that even subtle changes in the position of a substituent can lead to dramatic differences in biological activity. For instance, in a series of pyrazole-based inhibitors, the relative position of aryl moieties was found to be a key factor in modulating interactions within the S1 and S1' pockets of meprin α and β proteases. nih.gov Similarly, studies on other classes of compounds have shown that regioisomers can exhibit vastly different potencies, underscoring the importance of precise positional engineering in drug design.

Modifications of the Propanoic Acid Moiety and its Connection to the Pyrazole Ring

Alterations to the propanoic acid side chain, including its length, branching, and the introduction of other functional groups, provide another avenue to fine-tune the molecule's properties.

Variation of Alkyl Chain Length and Branching Patterns

Modifying the length and branching of the alkyl chain that connects the carboxylic acid to the pyrazole ring can significantly impact the molecule's lipophilicity, conformational flexibility, and steric profile.

Branching Patterns: The introduction of branching, such as on the alpha-carbon (the carbon bearing the carboxylic acid), restricts conformational freedom. The parent compound, with two methyl groups at the alpha-position, has a quaternary carbon that locks the orientation of the carboxylic acid relative to the pyrazole ring. Removing one or both methyl groups would increase the flexibility of the side chain. Conversely, adding bulkier branched groups could introduce unfavorable steric clashes with a binding site. In one study of pyrazole analogs, it was noted that a longer carbon chain could elicit subtle changes in biological effect. nih.gov

ModificationExample StructureKey Property ChangePotential Impact
Parent Compound This compoundBaselineReference for comparison
Chain Elongation 2-Methyl-2-(1H-pyrazol-3-yl)butanoic acidIncreased LipophilicityMay improve hydrophobic interactions; may decrease solubility.
Reduced Branching 2-(1H-pyrazol-3-yl)propanoic acidIncreased FlexibilityAllows for more conformational freedom to adapt to a binding site.
Increased Branching 2-Ethyl-2-(1H-pyrazol-3-yl)propanoic acidIncreased Steric BulkCan provide better space-filling in a pocket or cause steric hindrance.

Introduction of Hydroxyl or Amine Groups on the Propanoic Acid Chain

Incorporating polar functional groups like hydroxyl (-OH) or amine (-NH₂) groups onto the propanoic acid chain introduces new hydrogen bonding capabilities. These groups can act as either hydrogen bond donors or acceptors, creating additional points of interaction with a biological target that can significantly enhance binding affinity and specificity.

For example, placing a hydroxyl group on one of the alpha-methyl groups would create a chiral center and introduce a hydrogen bond donor/acceptor pair. This modification would increase the molecule's polarity, likely improving its aqueous solubility. The strategic placement of such groups is a common strategy in medicinal chemistry to optimize interactions within a binding pocket.

Stereochemical Inversion and its Structural Implications

Stereochemistry is a crucial factor in the biological activity of chiral molecules. nih.govmalariaworld.org While the parent compound this compound is achiral due to the two identical methyl groups on the alpha-carbon, modifications can easily introduce a chiral center. For instance, if one of the alpha-methyl groups were replaced by a different substituent (e.g., a hydrogen atom or a hydroxyl group), the alpha-carbon would become a stereocenter, existing as two non-superimposable mirror images (enantiomers), designated as (S) and (R).

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral drug. orientjchem.org One enantiomer may bind with high affinity and elicit the desired biological response, while the other may be significantly less active or even inactive. nih.gov Therefore, if a chiral analog of this compound were synthesized, the separation of the enantiomers and their individual biological evaluation would be essential. Molecular modeling can shed light on the structural and stereochemical requirements for an efficient interaction with a target, but ultimately, empirical testing of the pure enantiomers is required to understand the structural implications of stereochemical inversion. nih.gov

Influence of Remote Substituents on the Overall Conformation and Reactivity of the Scaffold

The introduction of remote substituents to the this compound scaffold can significantly modulate its conformational preferences and chemical reactivity. These effects are primarily driven by a combination of steric and electronic factors, which can alter the electron density distribution within the pyrazole ring and influence the orientation of the propanoic acid side chain.

The pyrazole ring itself is aromatic, and substituents on the ring can either donate or withdraw electron density, thereby affecting its reactivity towards electrophilic or nucleophilic attack. For instance, electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) groups at the C4 or C5 positions of the pyrazole ring would increase the electron density of the ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups would decrease the ring's electron density, rendering it less reactive towards electrophiles but more susceptible to nucleophilic attack.

A study on acetylated phenyl azopyrazoles demonstrated that the introduction of EDGs or EWGs on the phenyl ring led to shifts in the UV-Vis absorption spectra, indicating a change in the electronic properties of the molecule beilstein-archives.org. While not the exact scaffold, this illustrates the principle of how remote substituents can influence the electronic structure, which in turn can affect reactivity.

In a similar vein, research on other heterocyclic compounds has shown that the nature of substituents can dictate the direction of chemical reactions. For example, in the synthesis of a series of 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones, the type of α-substituent on an intermediate was found to be crucial for determining the reaction pathway nih.gov. This highlights the sensitivity of the reactivity of such scaffolds to subtle structural changes.

The following table summarizes the expected influence of various substituents at different positions on the pyrazole ring of the this compound scaffold, based on general principles of organic chemistry and findings from related structures.

Substituent PositionSubstituent TypeExpected Effect on ReactivityPotential Impact on Conformation
N1 Alkyl, ArylMay alter the acidity of the remaining N-H proton (if present) and influence the orientation of the side chain through steric interactions.Can significantly restrict the rotation around the N1-C(side chain) bond, influencing the overall shape of the molecule.
C4 EDG (-CH₃, -OCH₃)Increases electron density in the ring, enhancing reactivity towards electrophiles.Minimal steric impact on the propanoic acid side chain, but may influence intermolecular packing in the solid state.
C4 EWG (-NO₂, -CN)Decreases electron density in the ring, reducing reactivity towards electrophiles and increasing susceptibility to nucleophiles.Minimal direct steric effect on the side chain.
C5 EDG (-CH₃, -OCH₃)Increases electron density in the ring.Can have a moderate steric influence on the propanoic acid side chain due to proximity.
C5 EWG (-NO₂, -CN)Decreases electron density in the ring.Can have a moderate steric influence on the side chain.

Conformational Analysis and its Correlation with Observed Chemical Behaviors

The chemical behavior of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this scaffold involves studying the spatial arrangement of its atoms, which can be interconverted by rotation about single bonds. The most significant conformational freedom in this molecule arises from the rotation around the C2-C3 bond of the propanoic acid moiety and the C3-pyrazole bond.

Furthermore, the conformation of the carboxylic acid group itself is important. Carboxylic acids can exist in different conformations, with the syn and anti arrangements of the C=O and O-H bonds being of particular interest. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the nitrogen atoms of the pyrazole ring could stabilize certain conformations, thereby influencing the molecule's acidity and reactivity.

A study on the conformational preferences of caffeine, which contains an imidazole ring (structurally related to pyrazole), highlighted that seemingly modest orbital interactions between methyl groups and the aromatic system can overcome steric repulsion to dictate the final structure mdpi.com. This suggests that in this compound, the interactions between the methyl groups of the propanoic acid moiety and the pyrazole ring could play a significant role in determining the preferred conformation.

The following table outlines key conformational parameters for the this compound scaffold and their potential correlation with its chemical properties.

Conformational ParameterDescriptionPotential Influence on Chemical Behavior
Dihedral Angle (Pyrazole-C3-C2-COOH) The torsion angle describing the orientation of the carboxylic acid group relative to the pyrazole ring.Affects the steric accessibility of the carboxylic acid group for reactions such as esterification or amidation. Influences the potential for intramolecular hydrogen bonding.
Carboxylic Acid Conformation (syn/anti) The arrangement of the atoms within the -COOH group.Can impact the pKa of the carboxylic acid and its ability to form intermolecular hydrogen bonds in solution and in the solid state.
Pyrazole Tautomerism The position of the proton on the nitrogen atoms of the pyrazole ring (1H, 2H, or 4H).Although the 1H- and 2H-tautomers are not directly related to conformational changes through bond rotation, the tautomeric form present will significantly affect the molecule's electronic properties, hydrogen bonding capabilities, and reactivity.

Applications of 2 Methyl 2 1h Pyrazol 3 Yl Propanoic Acid in Advanced Chemical Synthesis

Role as a Key Building Block in the Synthesis of More Complex Organic Frameworks

In synthetic chemistry, organic "building blocks" are functionalized molecules that serve as the basic components for the modular, bottom-up assembly of larger molecular architectures. 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid exemplifies such a building block. Its pyrazole (B372694) core and carboxylic acid group provide two distinct points of reactivity. This dual functionality is crucial for its role in constructing complex organic frameworks.

The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, or acid halides, enabling it to link with a variety of other molecules. Simultaneously, the nitrogen atoms in the pyrazole ring can be alkylated, acylated, or used as coordination sites for metal catalysts. This versatility allows chemists to strategically incorporate the pyrazole unit into larger, more complex structures. For instance, pyrazole-based carboxylic acids are utilized in the synthesis of potent enzyme inhibitors, where the pyrazole core interacts with the target protein and the carboxylic acid group serves as an anchor or a point for further molecular elaboration. nih.gov

Table 1: Synthetic Transformations Utilizing Pyrazole-Based Building Blocks

Starting Material ClassReaction TypeResulting Complex FrameworkReference Example
Pyrazole Carboxylic AcidsAmide CouplingBiologically Active Amides (e.g., Enzyme Inhibitors)Synthesis of Meprin Inhibitors nih.gov
Substituted PyrazolesCondensation ReactionsFused Heterocyclic SystemsPyrazolo[3,4-d]pyrimidines nih.gov
Pyrazole AldehydesSchiff Base FormationComplex Imines and subsequent heterocyclesSynthesis via Vilsmeier-Haack Reaction researchgate.net

Utilization in the Development of Novel Heterocyclic and Polycyclic Systems

The pyrazole moiety is a cornerstone in the synthesis of novel heterocyclic and polycyclic compounds due to its inherent reactivity and stability. amazonaws.com The structure of this compound is well-suited for creating fused ring systems. The atoms of the pyrazole ring can act as nucleophiles or be functionalized to participate in cyclization reactions, leading to the formation of new rings fused to the original pyrazole core.

Research has demonstrated the synthesis of a variety of fused pyrazole derivatives, including:

Furopyrazoles

Pyranopyrazoles

Imidazopyrazoles

Pyrazolothiazoles

Pyrazolothiazolopyrimidines

These syntheses often involve the condensation of a functionalized pyrazole with a suitable reagent in a one-pot reaction. researchgate.net The specific placement of the propanoic acid group in this compound allows for intramolecular reactions, where the acid or a derivative thereof can react with a group attached to the pyrazole ring to form a new polycyclic system. Such strategies are fundamental in creating diverse molecular scaffolds for applications in medicinal chemistry and materials science. nih.govnih.gov

Precursor in the Synthesis of Specialized Chemical Probes and Analytical Standards

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. nih.gov Analytical standards are highly pure compounds used for the calibration of analytical instruments and the quantification of substances. This compound can serve as a precursor for both.

To function as a chemical probe, the molecule could be derivatized to include a reporter tag, such as a fluorescent group or a biotin moiety, or a reactive group for covalent labeling of a target protein. Its core structure could be optimized for potency and selectivity towards a specific biological target. chemicalprobes.org

For use as an analytical standard, the compound would be synthesized in a highly pure form. Furthermore, it can be synthesized with isotopic labels (e.g., containing ¹³C or ²H). Stable isotope-labeled compounds are invaluable in quantitative analysis, particularly in mass spectrometry-based techniques, where they are used as internal standards for accurate measurement in complex biological matrices. medchemexpress.com For example, a ¹³C-labeled version of a related pyrazole propanoic acid has been noted for its use as a tracer in drug development and metabolic flux analysis. medchemexpress.com

Potential Applications in the Production of Specialty Chemicals and Materials with Tailored Properties

The incorporation of this compound into larger molecules or polymers can lead to the development of specialty chemicals and materials with unique, tailored properties. The pyrazole ring is known for its ability to coordinate with metal ions, its thermal stability, and its specific electronic properties.

By using the carboxylic acid group to polymerize or graft the molecule onto surfaces or into polymer backbones, materials with novel characteristics can be produced. Potential applications include:

Specialty Polymers: Polymers containing the pyrazole moiety may exhibit enhanced thermal stability, altered solubility, or the ability to chelate metal ions, making them useful as specialty resins, coatings, or membranes.

Agrochemicals: The pyrazole scaffold is a key component in many agrochemicals. amazonaws.com Derivatives of this acid could be explored for the development of new pesticides or herbicides.

Pharmaceutical Intermediates: As a versatile building block, the compound is a valuable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs), where the pyrazole core is a common feature in drugs targeting a range of diseases. nih.gov

The ability to modify both the pyrazole ring and the carboxylic acid group provides a pathway to fine-tune the final properties of the resulting materials or specialty chemicals.

Future Research Directions and Challenges in 2 Methyl 2 1h Pyrazol 3 Yl Propanoic Acid Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The future of synthesizing 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. nih.govbenthamdirect.com Traditional synthetic routes for pyrazoles often rely on hazardous reagents and volatile organic solvents, posing significant environmental concerns. benthamdirect.com Research is increasingly focused on developing eco-friendly protocols that are not only efficient but also atom-economical and operationally simple. nih.gov

Key areas for future development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid, efficient, and often higher-yielding alternatives to conventional heating methods, reducing reaction times and energy consumption. benthamdirect.comrsc.org

Solvent-Free Reactions: Conducting reactions in the absence of solvents or using green solvents like water minimizes the generation of toxic waste. researchgate.netthieme-connect.com

Green Catalysts: The use of recyclable or biodegradable catalysts, such as ammonium chloride or polymer-supported catalysts, is a promising avenue for sustainable synthesis. thieme-connect.comjetir.org

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps and purification processes. researchgate.net

These innovative approaches aim to minimize the environmental footprint of pyrazole (B372694) synthesis while potentially improving yield and purity. nih.gov

Exploration of Unconventional Chemical Reactivity and Transformation Pathways

The pyrazole ring is a versatile scaffold whose full reactive potential is still being explored. nih.gov Future research will likely move beyond standard functionalization to investigate unconventional transformation pathways, leading to novel molecular architectures. The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, which imparts a unique reactivity profile. researchgate.netmdpi.com Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks are favored at C3 and C5. rsc.org

Future research directions in this area could involve:

C-H Bond Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the pyrazole ring or its substituents would provide a more efficient route to complex analogues, avoiding the need for pre-functionalized starting materials.

Unusual Rearrangements: Investigating unexpected molecular rearrangements, such as those observed in the thermolysis of certain azidonitro pyrazoles, can lead to the discovery of entirely new molecular scaffolds and synthetic pathways. mdpi.com

Cycloaddition Reactions: The use of the pyrazole core in [3+2] cycloaddition reactions can generate diverse and complex fused heterocyclic systems with potential biological activities. orientjchem.orgorganic-chemistry.org

Flow Chemistry Applications: Continuous flow processes can enable reactions under conditions not easily achievable in batch synthesis, potentially unlocking new reactivity and improving safety and scalability. nih.gov

By delving into these less-explored areas, chemists can expand the chemical space accessible from this compound, creating a wider array of compounds for screening and application.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of AI and ML can impact the research process in several ways:

Predictive Synthesis Planning: AI-driven tools can analyze vast reaction databases to propose novel and efficient synthetic routes, reducing the time and resources spent on trial-and-error experimentation. nih.gov

Property Prediction: Machine learning models, particularly those used for Quantitative Structure-Activity Relationship (QSAR) modeling, can predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds before they are synthesized. patsnap.comnih.gov

Generative Models: Deep learning algorithms can design entirely new molecular structures that are optimized for specific properties, such as binding to a particular biological target. nih.gov

Data-Driven Hypothesis Generation: AI can analyze complex datasets from high-throughput screening and multi-omics to identify hidden patterns and generate new hypotheses, guiding experimental research in more fruitful directions. nih.gov

By leveraging these powerful computational approaches, researchers can more intelligently navigate the vast chemical space and focus laboratory efforts on the most promising candidates. researchgate.net

Addressing Challenges in Scalable and Cost-Effective Production of Specific Analogues

The transition from a laboratory-scale synthesis to large-scale, cost-effective production is a significant challenge in chemical manufacturing. For specific analogues of this compound that show promise in pharmaceutical or material applications, developing a scalable and economically viable manufacturing process is crucial.

Key challenges and future research focuses include:

Process Optimization: Optimizing reaction conditions (temperature, pressure, catalyst loading, etc.) to maximize yield and purity while minimizing costs and waste is a primary hurdle.

Raw Material Sourcing: The cost and availability of starting materials can significantly impact the economic feasibility of a synthetic route. Research into alternative, cheaper feedstocks is essential.

Continuous Flow Manufacturing: As mentioned, shifting from traditional batch processing to continuous flow chemistry can offer significant advantages in scalability, safety, consistency, and cost-efficiency. nih.gov

Purification Strategies: Developing efficient and scalable purification methods to ensure the final product meets stringent purity requirements is a critical, and often costly, part of the production process.

Addressing these challenges requires a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and process optimization to create robust and economical manufacturing routes.

Investigation of Solid-State Forms and Polymorphism for Enhanced Material Properties

The solid-state properties of a chemical compound can have a profound impact on its performance, particularly for pharmaceutical and material science applications. nih.gov Polymorphism, the ability of a substance to exist in two or more crystalline forms, can affect crucial properties like solubility, stability, and bioavailability. The intermolecular hydrogen bonding capabilities of the pyrazole ring often lead to the formation of various crystalline structures, including dimers, trimers, and tetramers. acs.orgglobalresearchonline.net

Future research into the solid-state chemistry of this compound and its derivatives should focus on:

Polymorph Screening: Systematically screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, and pressures) to identify all relevant polymorphs.

Structural Characterization: Utilizing techniques such as X-ray crystallography and solid-state NMR to determine the precise three-dimensional structure of each polymorph. acs.org

Property Analysis: Characterizing the physicochemical properties of each solid-state form, including melting point, solubility, dissolution rate, and stability, to determine the optimal form for a given application.

Crystallization Control: Developing methods to reliably and consistently produce the desired polymorph during the manufacturing process, preventing unwanted transformations to less desirable forms.

A thorough understanding and control of polymorphism are essential for ensuring product quality, consistency, and efficacy, particularly in the pharmaceutical industry. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid, and how can regioselectivity in pyrazole substitution be controlled?

  • Methodological Answer : The compound is typically synthesized via condensation reactions (e.g., between pyrazole derivatives and α-keto acids) or regioselective aza-Michael additions. For example, describes a condensation reaction between pyrazole aldehydes and thiazolidinone derivatives, achieving regioselectivity through steric and electronic control of substituents. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) are critical. For instance, using DMF as a solvent at 80–100°C with a base (e.g., K₂CO₃) can favor the formation of the desired regioisomer .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : To quantify purity (>98%) and detect impurities (e.g., lists propanoic acid derivatives as common impurities, requiring reversed-phase C18 columns with UV detection at 254 nm) .
  • Spectroscopy : FT-IR (to confirm carbonyl and pyrazole N-H stretches at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively) and NMR (¹H/¹³C for substituent positioning; see for δ ~8.16 ppm for pyrazole protons and δ ~170 ppm for carboxylic acid carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁N₂O₂ at 167.0821) .

Q. What are the typical impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include regioisomeric pyrazole derivatives (e.g., 3- vs. 5-substituted pyrazoles) and incomplete reaction by-products (e.g., ester intermediates). highlights propanoic acid analogs (e.g., methylphenylpropanoic acids) as impurities, identifiable via HPLC retention time matching and spiking experiments. Quantitative NMR (qNMR) can also resolve overlapping signals from closely related structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing substituted pyrazole-propanoic acid derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism (e.g., pyrazole NH proton exchange) or dynamic stereochemistry. Strategies include:

  • Variable Temperature (VT) NMR : Suppress tautomerization effects by acquiring spectra at low temperatures (e.g., –40°C in DMSO-d₆) .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons/carbons (e.g., uses HMBC to confirm pyrazole-CH₂ linkages).
  • Deuteration Studies : Exchange labile protons (e.g., NH) with D₂O to simplify splitting patterns .

Q. What strategies optimize the aza-Michael reaction for introducing pyrazole rings into propanoic acid frameworks?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : Organocatalysts (e.g., L-proline) enhance enantioselectivity in asymmetric syntheses (see for amino acid-based catalysts) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of pyrazole amines.
  • Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 24 hrs) while maintaining yield ( reports ~80% yield under microwave conditions) .

Q. How does computational modeling assist in predicting reactivity and regioselectivity of pyrazole-containing compounds?

  • Methodological Answer :

  • DFT Calculations : Predict transition-state energies for regioselective pathways (e.g., pyrazole C3 vs. C5 substitution). For example, B3LYP/6-31G(d) models can identify steric clashes favoring C3 substitution .
  • Molecular Docking : Screens potential biological targets (e.g., enzyme active sites) by simulating interactions with the carboxylic acid and pyrazole moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.